Lipophilicity (XLogP3) Differentiation Between 2-Heptyl- and 2-Methyl-1,4-naphthoquinone
The computed XLogP3 of 2-heptyl-1,4-naphthoquinone is 5.3, representing a ~3.1 log-unit increase over menadione (2-methyl-1,4-naphthoquinone; XLogP3 ≈ 2.2), a ~2.6 log-unit increase over the 2-ethyl analog (XLogP3 ≈ 2.7), and a ~1.5 log-unit increase over the 2-butyl congener (XLogP3 ≈ 3.8) [1][2]. The absence of hydrogen-bond donors (HBD count = 0) and the low topological polar surface area (34.1 Ų) further amplify the functional impact of this logP differential on passive membrane permeability relative to hydroxylated naphthoquinones such as atovaquone [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3; HBD = 0; TPSA = 34.1 Ų |
| Comparator Or Baseline | 2-Methyl-1,4-naphthoquinone (menadione): XLogP3 ≈ 2.2; 2-Ethyl-1,4-naphthoquinone: XLogP3 ≈ 2.7; 2-Butyl-1,4-naphthoquinone: XLogP3 ≈ 3.8 |
| Quantified Difference | ΔXLogP3 = +3.1 (vs. 2-methyl); ΔXLogP3 = +2.6 (vs. 2-ethyl); ΔXLogP3 = +1.5 (vs. 2-butyl) |
| Conditions | XLogP3 computational prediction (PubChem 2024.11.20 release); comparator XLogP3 values estimated from PubChem entries for corresponding 2-alkyl-1,4-naphthoquinones |
Why This Matters
A ΔlogP of +3.1 relative to menadione translates to approximately 1000-fold higher lipid-phase partitioning, which directly impacts distribution into lipophilic compartments (e.g., mitochondrial membranes, adipose tissue) and necessitates distinct formulation approaches for reproducible in vitro and in vivo dosing.
- [1] PubChem Compound Summary, CID 3016258, 1,4-Naphthalenedione, 2-heptyl-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/41245-45-8 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary, CID 4054 (Menadione). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4054 (accessed 2026-04-30). View Source
